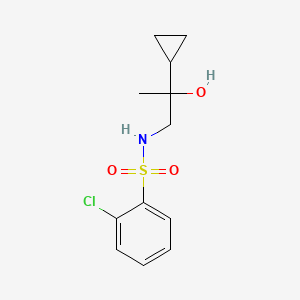

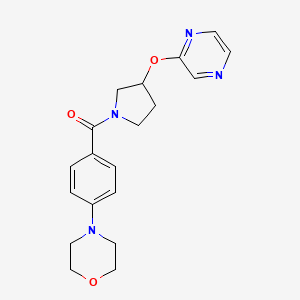

![molecular formula C9H9Cl2NO4S B2968798 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid CAS No. 4793-19-5](/img/structure/B2968798.png)

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid is a research chemical . It has the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14 g/mol . It is used in a variety of research applications .

Synthesis Analysis

The synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid involves preparing compound II (2,4-dichloro-5-sulfurylchloro benzoic acid) through reaction between compound I (2,4-dichrloro trichloro benzyl) and chloro sulfonic acid in the presence of a catalyst . The resultant is then ice dissociated, filtered, and washed . The coarse compound III (2,4-dichrloro-5-sulfonyl benzoic acid) product is obtained with the compound II, and through aminolysis and acidifying . The final product, 2,4-dichloro-5-sulfonyl benzoic acid, is prepared with the coarse compound III product, and through dissolving in water, decolorizing, and recrystallization .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl2NO4S/c1-12(2)17(15,16)8-3-5(9(13)14)6(10)4-7(8)11/h3-4H,1-2H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound .Physical and Chemical Properties Analysis

This compound has a molecular weight of 298.14 g/mol . Its InChI code is 1S/C9H9Cl2NO4S/c1-12(2)17(15,16)8-3-5(9(13)14)6(10)4-7(8)11/h3-4H,1-2H3,(H,13,14) , which provides information about its molecular structure .Applications De Recherche Scientifique

Crystal Structure and Thermal Properties

The study of crystal structure and thermal properties of compounds related to 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid reveals interesting aspects. For instance, a compound with a similar structure exhibited notable solvatochromism, fluorescence, and heatproof characteristics, making it potentially useful in materials science for photochromic and thermally stable applications (熊静, 蔡晓庆, 尹萍, & 胡茂林, 2007).

Supramolecular Structures

Research on compounds closely related to this compound has led to the development of 2D-3D supramolecular architectures. These structures result from non-covalent weak interactions and are important for understanding the binding mechanisms in organic chemistry (Huan Zhang et al., 2015).

Photostability and Fluorescence

The synthesis of fluorescent solvatochromic dyes with structures similar to this compound has been explored. These compounds, due to their photostability and strong solvent-dependent fluorescence, are useful in developing sensitive fluorescent molecular probes for biological studies (Z. Diwu et al., 1997).

Anion Recognition and Selectivity

4-(N,N-Dimethylamino)benzoic acid, a compound with similarities to this compound, has been used for anion recognition, showing high selectivity to certain divalent anions. This property is crucial for applications in chemistry where specific anion detection is required (X. Hou & K. Kobiro, 2006).

Environmental Applications

In the field of environmental science, derivatives of sulfonylurea structures, which include this compound, have been studied for their soil degradation rates. This research is essential for developing eco-friendly agricultural chemicals (Sha Zhou et al., 2020).

Spectroscopy and Binding Studies

Studies on related compounds have employed spectroscopic methods to understand the binding properties of drugs to proteins. Such research is foundational in drug development and pharmacology (H. Zia & J. C. Price, 1975).

Propriétés

IUPAC Name |

2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-12(2)17(15,16)8-3-5(9(13)14)6(10)4-7(8)11/h3-4H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWISMTLOBZXEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2968716.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2968733.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-phenoxyphenyl)amino)formamide](/img/structure/B2968735.png)